molecular formula C26H27N3O2S B298765 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298765
M. Wt: 445.6 g/mol
InChI Key: XMTUERJUKQHQAP-DNKROPNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as L-2, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and insulin secretion. 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells. Additionally, 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to increase insulin secretion by activating the ATP-sensitive potassium channels in pancreatic beta cells.
Biochemical and Physiological Effects:
5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied and its mechanism of action is well understood. However, one limitation of using 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is that it has not been extensively studied in human clinical trials, so its safety and efficacy in humans is not fully understood.

Future Directions

There are a number of future directions for the study of 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further study its anti-cancer properties and its potential use in the treatment of breast cancer, lung cancer, and leukemia. Additionally, further studies could be done to investigate its potential use in the treatment of diabetes. Finally, more research is needed to fully understand the safety and efficacy of 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in humans, and clinical trials should be conducted to investigate its potential use in humans.

Synthesis Methods

The synthesis of 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde, 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde, and 2-aminobenzophenone with 3-propyl-1,3-thiazolidine-4-one in the presence of acetic acid and ethanol. This reaction results in the formation of 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one as a yellow solid with a melting point of 260-262°C.

Scientific Research Applications

5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of breast cancer, lung cancer, and leukemia. Additionally, 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been studied for its potential use in the treatment of diabetes, due to its ability to regulate insulin secretion.

properties

Product Name

5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

(5E)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S/c1-5-15-28-25(30)24(32-26(28)27-21-9-7-6-8-10-21)17-20-16-18(2)29(19(20)3)22-11-13-23(31-4)14-12-22/h6-14,16-17H,5,15H2,1-4H3/b24-17+,27-26?

InChI Key

XMTUERJUKQHQAP-DNKROPNVSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=CC=C4

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=CC=C4

Origin of Product

United States

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